2,2,4,6,7-Pentamethyldihydrobenzofuran
Overview
Description
2,2,4,6,7-Pentamethyldihydrobenzofuran is an organic compound with the molecular formula C13H18O It is a derivative of dihydrobenzofuran, characterized by the presence of five methyl groups attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4,6,7-Pentamethyldihydrobenzofuran can be synthesized from 2,3,5-trimethylphenol through a series of chemical reactions. The synthesis involves the following steps:
Alkylation: 2,3,5-trimethylphenol is alkylated using 3-chloro-2-methylpropene in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization in the presence of a Lewis acid like aluminum chloride to form the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-Pentamethyldihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,2,4,6,7-Pentamethyldihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4,6,7-pentamethyldihydrobenzofuran involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its application .
Comparison with Similar Compounds
2,2,4,6,7-Pentamethyldihydrobenzofuran can be compared with other similar compounds such as:
- 2,2,5,7,8-Pentamethylchromane-6-sulfonyl chloride
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl
These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Properties
CAS No. |
142874-81-5 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2,4,6,7-pentamethyl-3a,4-dihydro-3H-1-benzofuran |
InChI |
InChI=1S/C13H20O/c1-8-6-9(2)11-7-13(4,5)14-12(11)10(8)3/h6,9,11H,7H2,1-5H3 |
InChI Key |
SLROPVABSCVNOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2CC(OC2=C1C)(C)C)C |
Canonical SMILES |
CC1C=C(C(=C2C1CC(O2)(C)C)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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